N-methyl-4-(4-propan-2-ylphenoxy)but-2-yn-1-amine;hydrochloride
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Overview
Description
N-methyl-4-(4-propan-2-ylphenoxy)but-2-yn-1-amine;hydrochloride is a chemical compound with a complex structure that includes a phenoxy group, a but-2-yn-1-amine backbone, and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-(4-propan-2-ylphenoxy)but-2-yn-1-amine;hydrochloride typically involves multiple stepsThe final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-(4-propan-2-ylphenoxy)but-2-yn-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the phenoxy or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N-methyl-4-(4-propan-2-ylphenoxy)but-2-yn-1-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-methyl-4-(4-propan-2-ylphenoxy)but-2-yn-1-amine;hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways depend on the context of its use, such as its role in enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorobenzyl)-2-propyn-1-amine hydrochloride
- N-(4-methylphenyl)-2-propyn-1-amine hydrochloride
- N-(4-chlorophenyl)-2-propyn-1-amine hydrochloride
Uniqueness
N-methyl-4-(4-propan-2-ylphenoxy)but-2-yn-1-amine;hydrochloride is unique due to its specific structural features, such as the propan-2-ylphenoxy group, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
N-methyl-4-(4-propan-2-ylphenoxy)but-2-yn-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO.ClH/c1-12(2)13-6-8-14(9-7-13)16-11-5-4-10-15-3;/h6-9,12,15H,10-11H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYVJILIIIWHKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC#CCNC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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